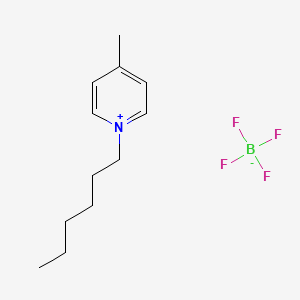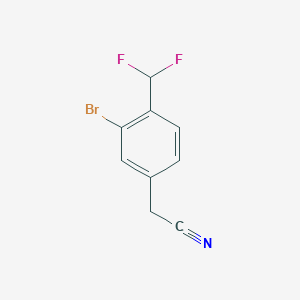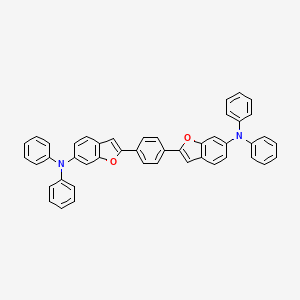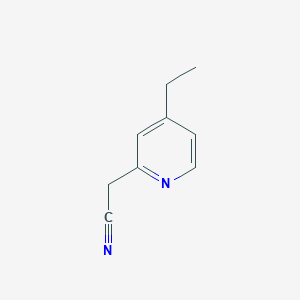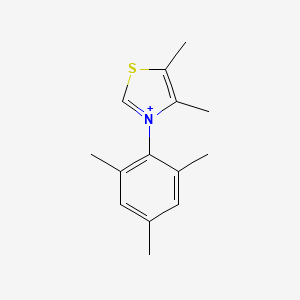
3-Mesityl-4,5-dimethylthiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mesityl-4,5-dimethylthiazol-3-ium is a heterocyclic organic compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring substituted with mesityl and dimethyl groups. This compound is known for its applications in various scientific fields, particularly in cell viability assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5-dimethylthiazol-3-ium typically involves the reaction of mesityl chloride with 4,5-dimethylthiazole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are optimized for large-scale production, often involving high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-Mesityl-4,5-dimethylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The mesityl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
科学的研究の応用
3-Mesityl-4,5-dimethylthiazol-3-ium is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In cell viability assays such as the MTT assay, where it is reduced to formazan by living cells, indicating cell viability.
Medicine: In drug screening and cytotoxicity testing.
Industry: In the development of diagnostic kits and biochemical assays.
作用機序
The primary mechanism of action of 3-Mesityl-4,5-dimethylthiazol-3-ium in cell viability assays involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
類似化合物との比較
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An alternative to MTT with higher sensitivity.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A one-step MTT assay reagent.
Uniqueness
3-Mesityl-4,5-dimethylthiazol-3-ium is unique due to its specific structural features, which confer distinct reactivity and stability. Its mesityl group provides steric hindrance, enhancing its stability compared to other thiazolium compounds. Additionally, its use in specific assays like the MTT assay highlights its importance in biological research.
特性
分子式 |
C14H18NS+ |
|---|---|
分子量 |
232.37 g/mol |
IUPAC名 |
4,5-dimethyl-3-(2,4,6-trimethylphenyl)-1,3-thiazol-3-ium |
InChI |
InChI=1S/C14H18NS/c1-9-6-10(2)14(11(3)7-9)15-8-16-13(5)12(15)4/h6-8H,1-5H3/q+1 |
InChIキー |
DUMLGXQHDKRTKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC(=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



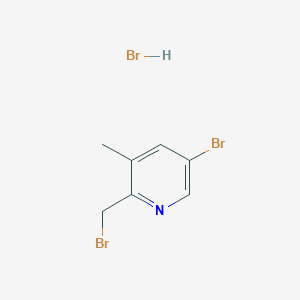
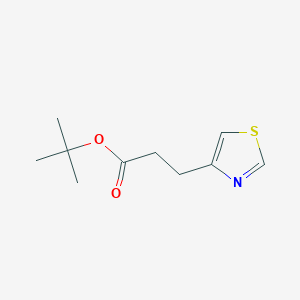
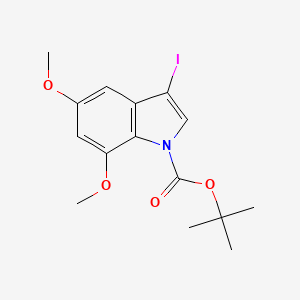
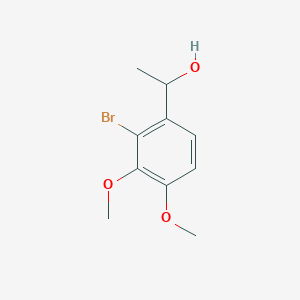
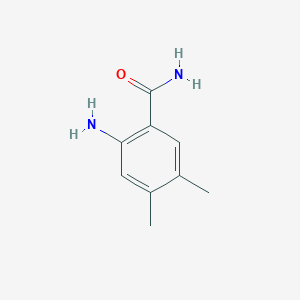

![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
